tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
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Overview
Description
“tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” is a specialty chemical . It has the molecular formula C15H28N2O2 and a molecular weight of 268.39 . It is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation as well as chemical conjugates .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 268.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Drug Discovery
tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is a component of novel spiro scaffolds designed for drug discovery. Inspired by the spiro structures of bioactive natural products like histrionicotoxins, these scaffolds are synthesized using robust methods and are ready-to-use building blocks for potential lead generation libraries in pharmaceutical research. Key steps in the synthesis include Ring-Closing Metathesis (RCM) and bromine-mediated cyclization under acidic conditions (Jenkins et al., 2009).
Chemical Space Exploration
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, demonstrates the exploration of chemical space complementary to piperidine ring systems. This involves efficient synthetic routes that enable further selective derivation on various ring structures, highlighting the versatility of these compounds in accessing novel chemical spaces (Meyers et al., 2009).
Supramolecular Arrangements
The preparation of related diazaspiro compounds reveals their role in supramolecular arrangements. For example, the study of cyclohexane-5-spirohydantoin derivatives indicates that substituents on the cyclohexane ring significantly influence these arrangements, demonstrating the structural diversity and potential applications of spiro compounds in materials science (Graus et al., 2010).
Solid-Phase Synthesis
The solid-phase synthesis of diazaspirocycles, including this compound, involves the annulation of primary amines with resin-bound bismesylates. This process highlights the efficiency of solid-phase methods in the synthesis of complex heterocycles, potentially beneficial in high-throughput pharmaceutical research (Macleod et al., 2006).
Safety and Hazards
The safety information available indicates that “tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” has the following hazard statements: H302, H315, H319 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation . The recommended precautionary statements include: P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .
Properties
IUPAC Name |
tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLHMSGEDWSROH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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